molecular formula C21H17N3O5S B11138959 (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11138959
M. Wt: 423.4 g/mol
InChI Key: KDJNCTCUNMGKOV-NVMNQCDNSA-N
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Description

The compound “(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that features a combination of benzodioxin, dimethoxyphenyl, triazolo, and thiazol moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxin ring, the introduction of the dimethoxyphenyl group, and the construction of the triazolo-thiazol core. Typical synthetic routes might include:

    Formation of Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol derivatives and appropriate dihalides.

    Introduction of Dimethoxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.

    Construction of Triazolo-Thiazol Core: This could be synthesized via cyclization reactions involving thiosemicarbazide derivatives and appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Reducing agents might convert certain functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

The compound could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its potential as a bioactive compound.

    Medicine: Exploring its therapeutic potential for treating diseases.

    Industry: Utilizing its unique chemical properties in material science or catalysis.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with biological targets. Potential mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA bases, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: This compound itself.

    Other Benzodioxin Derivatives: Compounds with similar benzodioxin structures.

    Triazolo-Thiazol Compounds: Molecules featuring the triazolo-thiazol core.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which might confer distinct biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H17N3O5S

Molecular Weight

423.4 g/mol

IUPAC Name

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[(2,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17N3O5S/c1-26-13-8-7-12(16(10-13)27-2)9-18-20(25)24-21(30-18)22-19(23-24)17-11-28-14-5-3-4-6-15(14)29-17/h3-10,17H,11H2,1-2H3/b18-9-

InChI Key

KDJNCTCUNMGKOV-NVMNQCDNSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4COC5=CC=CC=C5O4)S2)OC

Origin of Product

United States

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